molecular formula C18H20N2O B1616948 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one CAS No. 2307-88-2

10-(3-(Dimethylamino)propyl)acridin-9(10H)-one

Cat. No.: B1616948
CAS No.: 2307-88-2
M. Wt: 280.4 g/mol
InChI Key: UFLIFHIYLXSQEG-UHFFFAOYSA-N
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Description

10-(3-(Dimethylamino)propyl)acridin-9(10H)-one is a derivative of acridine, a heterocyclic organic compound Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, dye manufacturing, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one typically involves the reaction of acridone with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

10-(3-(Dimethylamino)propyl)acridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acridone moiety to acridanes.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of acridanes.

    Substitution: Formation of various substituted acridine derivatives.

Scientific Research Applications

10-(3-(Dimethylamino)propyl)acridin-9(10H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other acridine derivatives.

    Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.

    Medicine: Investigated for its potential as an antitumor and antimicrobial agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit the replication and transcription processes, leading to cytotoxic effects. The compound’s interaction with DNA is facilitated by its planar structure, which allows it to insert between the base pairs of the DNA helix.

Comparison with Similar Compounds

Similar Compounds

    9-Aminoacridine: Known for its use as an antiseptic and in the treatment of protozoal infections.

    9-Methylacridine: Used in the synthesis of dyes and as a precursor for other acridine derivatives.

    9-Carboxyacridine: Investigated for its potential as an anticancer agent.

Uniqueness

10-(3-(Dimethylamino)propyl)acridin-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

10-[3-(dimethylamino)propyl]acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-19(2)12-7-13-20-16-10-5-3-8-14(16)18(21)15-9-4-6-11-17(15)20/h3-6,8-11H,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLIFHIYLXSQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177640
Record name 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307-88-2
Record name 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(3-(DIMETHYLAMINO)PROPYL)ACRIDIN-9(10H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0K6203U6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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